molecular formula C11H10N2O B12904629 5-Methyl-6-phenylpyrazin-2(1H)-one CAS No. 79137-42-1

5-Methyl-6-phenylpyrazin-2(1H)-one

Cat. No.: B12904629
CAS No.: 79137-42-1
M. Wt: 186.21 g/mol
InChI Key: LYIPDTOFMFLDQQ-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, features a methyl group at the 5th position and a phenyl group at the 6th position on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-aminopyrazine with benzaldehyde in the presence of a catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions could introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its aromatic properties.

    Industry: Could be used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 5-Methyl-6-phenylpyrazin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound of the pyrazine family.

    2-Methylpyrazine: A simple derivative with a methyl group at the 2nd position.

    6-Phenylpyrazine: A derivative with a phenyl group at the 6th position.

Properties

CAS No.

79137-42-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-6-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-11(13-10(14)7-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

LYIPDTOFMFLDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=N1)C2=CC=CC=C2

Origin of Product

United States

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